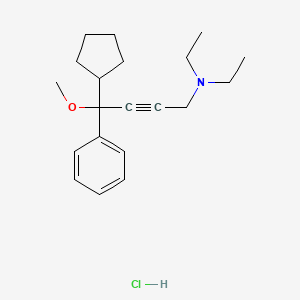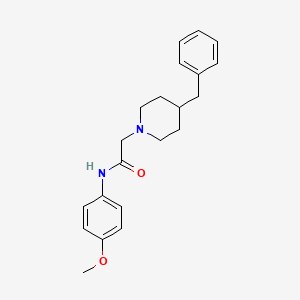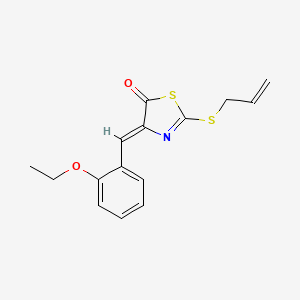
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1974 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride acts on the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and immune response. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the endocannabinoid system in a controlled manner. Additionally, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been extensively studied, which makes it a well-characterized compound for scientific research. However, one of the limitations of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for the study of (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, there is a need for the development of more selective and potent compounds that target the endocannabinoid system.
Métodos De Síntesis
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride is synthesized through a multistep process that involves the reaction of 4-cyclopentyl-2-butanone with methyl magnesium bromide, followed by the reaction of the resulting product with phenylacetylene and diethylamine. The final product is obtained by treating the crude reaction mixture with hydrochloric acid.
Aplicaciones Científicas De Investigación
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been widely used in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-4-21(5-2)17-11-16-20(22-3,19-14-9-10-15-19)18-12-7-6-8-13-18;/h6-8,12-13,19H,4-5,9-10,14-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDMAUHWUDCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
![(4-{[7-(4-aminophenoxy)-2-naphthyl]oxy}phenyl)amine](/img/structure/B5183888.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)